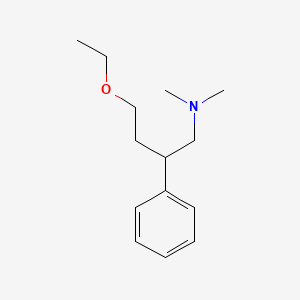
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine is an organic compound belonging to the phenethylamine family. It is structurally characterized by a phenethylamine backbone with dimethyl and ethoxyethyl substituents. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine can be synthesized through several methods. One common approach involves the reaction of phenethylamine with formaldehyde and formic acid. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce simpler amines .
Scientific Research Applications
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine exerts its effects involves interactions with molecular targets such as receptors and enzymes. It can modulate neurotransmitter systems by binding to specific receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylphenethylamine: Shares a similar phenethylamine backbone but lacks the ethoxyethyl substituent.
N,N-Dimethylethylenediamine: Contains dimethyl and ethylenediamine groups but differs in its overall structure.
Uniqueness
N,N-Dimethyl-beta-(2-ethoxyethyl)phenethylamine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
33132-73-9 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-ethoxy-N,N-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-4-16-11-10-14(12-15(2)3)13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
InChI Key |
XZPGIYZEWOQAAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(CN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
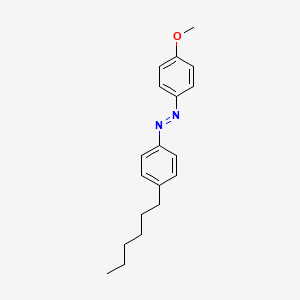
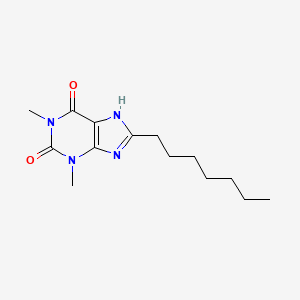
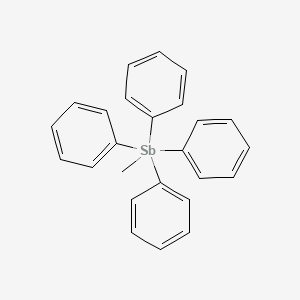

![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
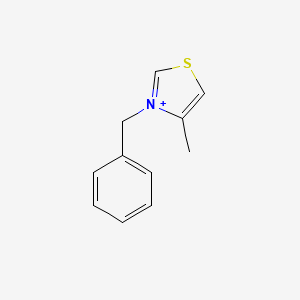
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
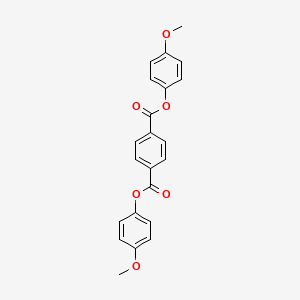
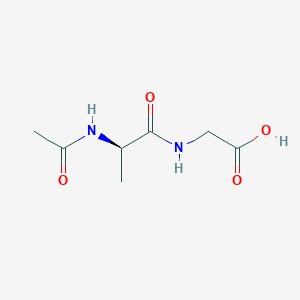
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
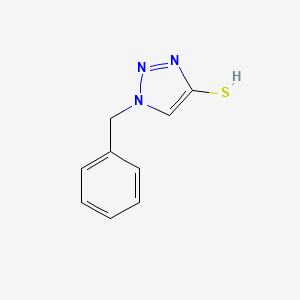

![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)
